6-Phenylnaphthalen-2-ol
Overview
Description
6-Phenyl-naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a phenyl group attached to the sixth position of the naphthalene ring and a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-naphthalen-2-ol typically involves the coupling of naphthalen-2-ol with a phenyl group. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of 6-Phenyl-naphthalen-2-ol can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenyl-naphthoquinone.
Reduction: Formation of 6-phenyl-1,2-dihydronaphthalen-2-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Phenyl-naphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 6-Phenyl-naphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate signaling pathways and enzymatic activities, leading to the observed biological effects .
Comparison with Similar Compounds
2-Naphthol: An isomer with the hydroxyl group at the second position of the naphthalene ring.
1-Phenyl-naphthalen-2-ol: A structural isomer with the phenyl group at the first position.
6-Methoxy-naphthalen-2-ol: A derivative with a methoxy group instead of a phenyl group.
Uniqueness: 6-Phenyl-naphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-phenylnaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOXFBPKKGTQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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